Cabazitaxel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cabazitaxel mechanism of action microtubule inhibition

Mechanism of Action: Microtubule Inhibition

Cabazitaxel exerts its antineoplastic effect by directly targeting the microtubule network within cells. The detailed mechanism is as follows:

- Tubulin Binding and Microtubule Stabilization: this compound binds to the N-terminal amino acids of the beta-tubulin subunit on microtubules [1] [2] [3]. This binding promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly [1] [2]. The result is the stabilization of microtubules [4] [5].

- Disruption of Mitosis and Cell Death: Stabilized microtubules are unable to undergo the dynamic reorganization essential for forming the mitotic spindle [6] [3]. This failure arrests the cell cycle at the G2/M phase, preventing the cancer cell from completing division [3] [7]. The inability to progress through the cell cycle ultimately triggers apoptosis (programmed cell death) [5] [3].

Key Differentiator: Overcoming Drug Resistance

A critical feature of this compound is its effectiveness in tumors that have developed resistance to other taxanes, such as docetaxel. This is primarily due to its unique chemical structure.

- Low Affinity for P-glycoprotein (P-gp): The molecular structure of this compound differs from docetaxel where hydroxyl groups are replaced with methoxy side chains [6]. This modification gives this compound a low affinity for the P-glycoprotein (P-gp) efflux pump [6] [4] [3]. Since P-gp is a common mediator of multidrug resistance by pumping chemotherapeutic agents out of the cell, this compound can evade this mechanism and maintain higher intracellular concentrations to exert its cytotoxic effect [6] [4] [3].

Quantitative Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters for this compound (25 mg/m² dose) from the official drug information [2]:

| Parameter | Value | Variability (CV) |

|---|---|---|

| Mean Cmax | 226 ng/mL | 107% |

| Mean AUC | 991 ng·h/mL | 34% |

| Plasma Clearance | 48.5 L/h | 39% |

| Steady-State Volume of Distribution (Vss) | 4,864 L | - |

| Terminal Half-life (γ-phase) | 95 hours | - |

| Protein Binding | 89% - 92% | - |

| Route of Elimination | Feces (~76%), Urine (~3.7%) | - |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CV: Coefficient of Variation.

Experimental Insights into Resistance and Pathways

Research using docetaxel-resistant cell lines provides deeper insight into this compound's activity and emerging resistance mechanisms.

- Establishing Resistant Cell Lines: A standard methodology for investigating resistance involves generating resistant sub-lines, such as PC3/R and DU145CR cells, by continuously exposing parental prostate cancer cells (e.g., PC3, DU145) to progressively increasing doses of docetaxel or this compound over many months [8] [9]. These models are then used for comparative analyses.

- Key Signaling Pathways in Resistance: Analyses of these resistant cells highlight the role of alternative survival pathways.

- In docetaxel-resistant PC3/R cells, this compound, but not docetaxel, was shown to markedly down-regulate phosphorylated AKT (a key node in the PI3K/AKT signaling pathway) [9]. Combining docetaxel with an AKT inhibitor restored sensitivity, suggesting that this compound's efficacy in this context is linked to AKT inactivation [9].

- In this compound-resistant DU145CR cells, enhanced ERK signaling (part of the MAPK pathway) was identified, while PC3CR cells showed enhancement of the PI3K/AKT pathway [8]. This suggests that resistance can be mediated through upregulation of these cell cycle progression signals, making them potential therapeutic targets [8].

The following diagram illustrates the core mechanism of action and the subsequent signaling pathways involved in resistance, based on the experimental findings from the search results.

Experimental Protocols for Key Assays

Detailed methodologies from the cited research are outlined below for common experiments used to study this compound's effects.

Cell Viability Assay (WST assay) [8]

- Procedure: Seed cells (e.g., DU145, PC3) on a 96-well plate and allow to attach for 24 hours. Treat with a range of this compound concentrations for 48 hours. Add WST reagent and incubate for 1 hour. Measure the colorimetric absorbance at 570 nm using a plate reader to estimate cell viability.

Clonogenic Survival Assay [7]

- Procedure: Plate a defined number of cells (e.g., 300-3000 cells per well) and expose them to this compound and/or radiation according to the scheduled sequence (e.g., drug 24h before radiation). Stain surviving colonies (>50 cells) with crystal violet 14 days after plating. Count colonies to determine the surviving fraction.

Western Blot Analysis [9]

- Procedure: Extract proteins from treated and control cells. Separate proteins (e.g., 15 μg per sample) by SDS-PAGE electrophoresis and transfer to a nitrocellulose membrane. Incubate with primary antibodies (e.g., against p-AKT, p-p44/42 MAPK, β-actin) for 1 hour, followed by incubation with a horseradish peroxidase-conjugated secondary antibody for 30 minutes. Detect specific proteins using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis by Flow Cytometry [7]

- Procedure: After treatment, trypsinize cells and fix them. Stain cellular DNA with propidium iodide (PI) or DAPI. For high-content analysis, co-stain with fluorescent antibodies (e.g., against cyclin A2, phospho-S10-histone H3). Analyze the samples using a flow cytometer to determine the distribution of cells in different cell cycle phases (G1, S, G2/M).

References

- 1. Mechanism of Action (MOA) | JEVTANA® (this compound) ... [pro.campus.sanofi]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound Acetone? [synapse.patsnap.com]

- 4. Diving Into this compound's Mode of Action: More Than a ... [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound (Jevtana): A Novel Agent for Metastatic Castration ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Induced Stabilization of Microtubules ... [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of this compound‐resistant mechanism in human ... - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism Mediating Cytotoxic Activity of ... [ar.iiarjournals.org]

Cabazitaxel binding affinity beta-tubulin isotypes

Comparative Binding Affinity of Taxanes

The table below summarizes the binding energies (in kcal/mol) of paclitaxel, docetaxel, and cabazitaxel with different human β-tubulin isotypes, as determined by molecular docking and dynamics studies. A more negative value indicates stronger binding [1] [2] [3].

| β-Tubulin Isotype | Paclitaxel Binding Energy (kcal/mol) | Docetaxel Binding Energy (kcal/mol) | This compound Binding Energy (kcal/mol) |

|---|---|---|---|

| βI-tubulin | Information not specified in search results | -29.5 | -24.0 |

| βIIa-tubulin | -25.5 | Information not specified in search results | -25.9 |

| βIII-tubulin | -8.6 | -17.8 | -23.0 |

A critical finding is that while βIII-tubulin overexpression confers resistance to paclitaxel and docetaxel, it has little influence on this compound's effect [1] [2] [3]. This compound's binding to βIII-tubulin is comparable to its binding to other isotypes, which is consistent with its ability to overcome this specific resistance mechanism [4].

Experimental Evidence and Functional Impact

Beyond computational binding data, functional experiments provide further evidence.

- Microtubule Dynamic Instability: Research shows that this compound suppresses microtubule dynamic instability more potently in the presence of βIII-tubulin than in its absence. Docetaxel did not show this βIII-tubulin-enhanced effect [4].

- Cellular Studies: In MCF-7 human breast cancer cells, this compound more strongly suppressed microtubule dynamics and induced mitotic arrest in cells with normal levels of βIII-tubulin compared to those where βIII-tubulin was knocked down by siRNA. Again, docetaxel showed little such selective effect [4].

Key Experimental Methodologies

The insights above are derived from well-established biophysical and cell biology techniques.

Computational Chemistry Protocols

The binding affinity data comes from studies using a multi-step computational workflow [1] [3]:

Computational workflow for binding analysis

- Homology Modeling: Constructed three-dimensional models of different human β-tubulin isotypes based on known tubulin structures [1] [3].

- Molecular Docking: Computational prediction of how this compound and other taxanes position themselves in the binding pocket of each tubulin model [1] [3].

- Molecular Dynamics (MD) Simulations: Simulated the physical movements of atoms over time to assess the stability of the drug-tubulin complex and calculate binding free energies in a solvent environment [1] [2] [3].

- Density Functional Theory (DFT) Methods: Used for electronic structure calculations to further refine and understand interaction energies [2].

Biochemical & Cellular Biology Protocols

The functional data is grounded in established laboratory methods [5] [4]:

- In Vitro Microtubule Dynamics Assays: Microtubules are assembled from purified tubulin with or without the βIII-isotype. Using video microscopy, parameters like growth speed, shortening rate, and catastrophe frequency are measured with and without the drug [4].

- Cell-Based Resistance Models:

- Gene Expression Analysis:

- Protein Analysis (Western Blotting): Confirms changes in protein expression associated with resistance, such as P-glycoprotein, βIII-tubulin, and EMT markers [5].

Beyond Tubulin Isotypes: Other Resistance Mechanisms

While βIII-tubulin binding is crucial, this compound's efficacy in resistant settings is multifactorial.

- Evasion of Drug Efflux Pumps: this compound is a poor substrate for the P-glycoprotein efflux pump, unlike paclitaxel and docetaxel. This results in higher intracellular concentrations [5] [6].

- Additional Resistance Pathways: Resistance can also involve epithelial-mesenchymal transition, reduced baseline levels of stabilized microtubules, and impaired apoptotic response [5] [7].

References

- 1. modes of Binding with the different human this compound - beta ... tubulin [go.drugbank.com]

- 2. Binding modes of this compound with the different human β- ... [pubmed.ncbi.nlm.nih.gov]

- 3. modes of Binding with the different human β- this compound ... tubulin [link.springer.com]

- 4. βIII-tubulin enhances efficacy of this compound as compared ... [springermedicine.com]

- 5. Mechanisms of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key genes and molecular mechanisms related to Paclitaxel Resistance [cancerci.biomedcentral.com]

- 7. Targeting Resistance Pathways in Prostate Cancer ... [mdpi.com]

Cabazitaxel pharmacokinetics and metabolism CYP450

Quantitative Pharmacokinetic Parameters

The table below summarizes key population pharmacokinetic parameters for cabazitaxel following intravenous administration, derived from a study of 170 patients with advanced solid tumors [1].

| Parameter | Symbol | Value (Typical for non-breast cancer patient, BSA 1.84 m²) |

|---|---|---|

| Clearance | CL | 48.5 L/h |

| Central Volume of Distribution | V1 | 26.0 L |

| Steady-State Volume of Distribution | Vss | 4,870 L |

| Alpha Half-life | t₁/₂α | 4.4 min |

| Beta Half-life | t₁/₂β | 1.6 h |

| Gamma Half-life (Terminal) | t₁/₂γ | 95 h |

This compound exhibits a triphasic elimination pattern with a very long terminal half-life and an extremely large volume of distribution, indicating extensive tissue binding [1]. This compound is over 90% protein-bound, primarily to albumin and lipoproteins [1].

Metabolism and CYP450 Interaction

This compound is predominantly metabolized in the liver, with CYP3A responsible for 80-90% of its metabolism, and CYP2C8 accounting for much of the remainder [2]. It is converted into about 20 metabolites, including three active ones (DM1, DM2, and docetaxel itself), though none individually account for more than 10% of the overall systemic exposure [3].

The following diagram illustrates the primary metabolic pathway and key drug interactions:

Major pharmacokinetic interactions occur with drugs that strongly affect CYP3A activity [4]:

- Strong Inhibitors: Repeated administration of ketoconazole decreased this compound clearance by 20%, increasing systemic exposure (AUC) by 25% [4].

- Strong Inducers: Repeated administration of rifampin increased this compound clearance by 21%, decreasing AUC by 17% [4].

- Moderate Inhibitors: The moderate CYP3A4 inhibitor aprepitant did not significantly alter this compound exposure [4] [5].

Experimental Protocols for Key Studies

Metabolic Phenotyping with Midazolam

This protocol describes a proof-of-concept study to predict this compound clearance using midazolam as a phenotypic probe for CYP3A activity [2].

- Objective: To investigate if the clearance of midazolam correlates with and can predict the clearance of this compound.

- Probe Drug Administration: Patients received an intravenous shot of 2.5 mg midazolam 1-7 days prior to this compound chemotherapy [2].

- Blood Sampling for Midazolam: Samples were collected just prior to the midazolam infusion (time 0) and at 30, 60, 120, 240, and 360 minutes after infusion [2].

- This compound Administration and Sampling: Patients received this compound dosed at 25 mg/m² as a 1-hour IV infusion. Blood samples were taken before infusion and at 30, 60, 120, 240, 360, 600 minutes, and 24 hours after the start of the infusion [2].

- Bioanalysis: Plasma concentrations of both drugs were quantified using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assays [2].

- Data Analysis: Non-linear mixed-effects modeling was performed. The individual empirical Bayes estimates for midazolam clearance were tested as a covariate for this compound clearance [2].

- Key Finding: Midazolam clearance significantly explained approximately 60% of the inter-individual variability in this compound clearance (R=0.74, P<0.004) [2].

Assessing Impact of Hepatic Impairment

This phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with varying degrees of hepatic impairment [6].

- Patient Cohorts: Patients were enrolled into four cohorts based on NCI criteria [6]:

- Cohort 1: Normal hepatic function (total bilirubin and AST ≤ ULN)

- Cohort 2: Mild impairment (bilirubin >1.0 to ≤1.5 × ULN or AST > ULN)

- Cohort 3: Moderate impairment (bilirubin >1.5 to ≤3.0 × ULN)

- Cohort 4: Severe impairment (bilirubin >3.0 to 10.0 × ULN)

- Dosing: Different starting doses were used: 25 mg/m² (Cohort 1), 20 mg/m² (Cohort 2), and 10 mg/m² (Cohorts 3 & 4). Doses were escalated based on Cycle 1 dose-limiting toxicities (DLTs) [6].

- PK Sampling: Intensive blood sampling was performed during Cycle 1 on Day 1 (pre-infusion, during infusion, and multiple time points up to 10 hours post-infusion) and on Days 2, 3, 4, 5, 8, and 10 [6].

- Key Findings:

- Maximum Tolerated Dose (MTD): The MTD was 20 mg/m² for mild hepatic impairment and 15 mg/m² for moderate impairment. The cohort with severe impairment was discontinued early due to DLTs [6].

- Pharmacokinetics: Mild to moderate hepatic impairment did not cause a substantial decline in BSA-normalized this compound clearance. The most frequent grade 3-4 toxicity was neutropenia (42%) [6].

Clinical Implications and Future Directions

- Dosing Individualization: Body surface area (BSA) is a poor predictor of this compound clearance [2]. Metabolic phenotyping with a probe drug like midazolam offers a promising strategy to individualize dosing from the first cycle, potentially optimizing the balance between efficacy (neutropenia has been associated with survival benefit) and toxicity [2].

- Hepatic Impairment: this compound is contraindicated in patients with severe hepatic impairment (total bilirubin >3 × ULN). Dose reductions are recommended for patients with mild to moderate impairment [6].

- Oral Formulation Development: Research is exploring oral this compound formulations boosted by pharmacoenhancers. In mice, coadministration with the CYP3A inhibitor ritonavir increased plasma exposure (AUC) of oral this compound by up to 34-fold [7] [3]. Adding the ABCB1/P-glycoprotein inhibitor elacridar to a ritonavir-boosted regimen further enhanced drug distribution to tissues like the brain, which could be beneficial for treating metastases or overcoming tumor-based efflux transporter resistance [3].

References

- 1. Population pharmacokinetics of this compound in patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. metabolic phenotyping to predict this compound ... [nature.com]

- 3. Coadministration of ABCB1/P-glycoprotein inhibitor ... [sciencedirect.com]

- 4. Phase I study of this compound plus cisplatin in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Interactions between this compound and diltiazem [drugs.com]

- 6. Safety and pharmacokinetics of this compound in patients with ... [link.springer.com]

- 7. Enhancement of the Oral Availability of this compound Using ... [pubmed.ncbi.nlm.nih.gov]

Cabazitaxel blood-brain barrier penetration studies

Key Evidence for BBB Penetration

The following table summarizes the core findings from pivotal preclinical studies on cabazitaxel's ability to target central nervous system (CNS) tumors.

| Study Model / Context | Key Finding on BBB Penetration | Reported Outcome / Efficacy | Source / Citation |

|---|---|---|---|

| Patient-Derived Orthotopic Glioblastoma Model (Mice) | Crosses the BBB more effectively in tumor tissue vs. healthy brain due to reduced P-gp expression in tumor vasculature. | Significant therapeutic effect was observed. | [1] [2] |

| Intracranial Human Glioblastoma Xenografts (Mice) | Rapidly penetrates the brain; superior activity to docetaxel at both early (with intact BBB) and advanced disease stages. | Demonstrated superior activity compared to docetaxel. | [3] |

| Preclinical Overview (Rodents, Dogs) | Penetrates the BBB more effectively than docetaxel and paclitaxel. | A broader spectrum of antitumor activity, including in intracranial glioblastomas. | [4] [5] |

Mechanism of Action and BBB Penetration

This compound, a microtubule inhibitor, kills cancer cells by stabilizing tubulin and preventing microtubule disassembly, which disrupts cell division [4]. Its key advantage in crossing the BBB is its low affinity for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump that often expels chemotherapeutics from the brain [6] [4] [5]. This property allows this compound to achieve higher concentrations in the brain compared to other taxanes.

This compound's low P-gp affinity enables BBB penetration.

Advanced Delivery Strategies

Research explores nanocarriers to improve this compound delivery, as the conventional Tween-80/ethanol formulation has limitations [7]. These advanced systems aim to enhance targeting, reduce toxicity, and overcome biological barriers.

- Lipid-Based Systems: Co-delivery of this compound and silibinin in cationic liposomes targeting the CD44 receptor has been investigated for prostate cancer [7].

- Polymeric Nanoparticles: A study on this compound-loaded poly(alkyl cyanoacrylate) nanoparticles found that ultrasound-mediated BBB opening did not increase brain accumulation, suggesting that for hydrophobic drugs like this compound, simple passive targeting may be sufficient if the drug already bypasses efflux pumps [1] [2].

- Nanocrystal-Based Systems: One study developed "all-stage" glioma-targeted liposomes coated with a "Y"-shaped ligand (pHA-Ahx-VAP) carrying this compound nanocrystals (pV-Lip/cNC) [8]. This system is designed to cross the intact BBB, target the tumor vasculature, and destroy vasculogenic mimicry channels, showing promise in preclinical models [8].

Experimental Protocols for Key Studies

The methodologies from critical studies provide a foundation for designing experiments.

- Patient-Derived Glioblastoma Model [1] [2]: Mice were orthotopically implanted with patient-derived GBM cells (P3 line). Treatment began 5 weeks post-inoculation. Groups received either this compound-loaded nanoparticles with microbubbles and focused ultrasound (FUS), free this compound with FUS, free this compound alone, or a saline control. Drug accumulation in the brain was quantified using LC-MS/MS 3 hours post-treatment.

- Intracranial Glioblastoma Xenograft Models [3]: Mice were implanted intracranially with human glioblastoma cell lines (SF295, U251). This compound's efficacy was tested against docetaxel at early and advanced disease stages, with tumor growth monitored to confirm its superior ability to treat CNS tumors.

References

- 1. Therapeutic Effect of this compound and Blood-Brain Barrier ... [ntno.org]

- 2. Therapeutic Effect of this compound and Blood-Brain Barrier ... [pmc.ncbi.nlm.nih.gov]

- 3. Can taxanes provide benefit in patients with CNS tumors ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Safety and Efficacy of this compound in the Docetaxel-Treated ... [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy of this compound in Treating Prostate Cancer [pmc.ncbi.nlm.nih.gov]

- 7. This compound-nano delivery systems as a cutting-edge for ... [sciencedirect.com]

- 8. All-stage targeted therapy for glioblastoma based on lipid ... [sciencedirect.com]

Cabazitaxel Mechanisms and Preclinical Efficacy Profile

References

- 1. Preclinical profile of this compound - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Establishment and characterization of two this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. The Wnt non-canonical signaling modulates this compound ... [journals.plos.org]

- 4. Discovery of a new candidate drug to overcome ... [nature.com]

- 5. Synergistic nanoassemblies constructed from a STAT3 ... [sciencedirect.com]

- 6. Current development of this compound drug delivery systems [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-PDA Method for Related Substances in Cabazitaxel

1. Introduction Cabazitaxel is a second-generation taxane chemotherapy drug used for the treatment of metastatic castration-resistant prostate cancer. Ensuring its purity and monitoring related substances is crucial for drug safety and efficacy. This application note describes a specific, simple, reproducible, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection for determining related substances in this compound, validated as per ICH guidelines [1].

2. Experimental Protocol

- Instrumentation: The analysis was performed using a Waters 2489 UV 2695 pump and Waters 2998 PDA detector with Empower 2 software [1].

- Column: Zorbax SB C18 (100 mm × 3.0 mm, 1.8 µm particle size) [1].

- Mobile Phase:

- Diluent: A mixture of acetonitrile and water in a 60:40 ratio [1].

- Chromatographic Conditions:

- System Suitability: A reference solution was injected six times to ensure system precision. The %RSD for replicate injections for each component was calculated to confirm the system is suitable for use [1].

The experimental workflow for this method is outlined below:

3. Method Validation Summary The method was validated according to ICH guidelines, assessing key parameters as detailed in the tables below [1].

Table 1: Specificity and Retention Time Data [1]

| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |

|---|---|---|

| CBZM01 Impurity | 6.297 | 0.55 |

| CBZN09 Impurity | 10.669 | 0.97 |

| This compound | 11.021 | 1.00 |

| CBZM02 Impurity | 17.417 | 1.62 |

Table 2: Linearity and Range [1]

| Analyte | Concentration Range | Correlation Coefficient (R²) |

|---|---|---|

| This compound | LOQ – 0.10% | 0.9998 |

| CBZM01 Impurity | 0.03 – 0.225% | 0.9997 |

| CBZM02 Impurity | 0.03 – 0.225% | 0.9997 |

| CBZN09 Impurity | 0.03 – 0.225% | 0.9998 |

Table 3: Detection and Quantitation Limits [1]

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|

| This compound | 0.002% | 0.008% |

| CBZM01 Impurity | 0.002% | 73 ng/mL |

| CBZM02 Impurity | 0.002% | 71 ng/mL |

| CBZN09 Impurity | 0.002% | 6 ng/mL |

The validation study confirmed that the method is specific, with no interference from the blank or other impurities, and accurate, with percent recovery results in good agreement with the labeled amount in dosage forms [1].

4. Discussion This RP-HPLC-PDA method provides a complete and validated solution for the quality control of this compound. Its key advantages are its robustness, with system suitability %RSD of less than 0.01% for this compound area and 0.2% for retention time, and its sensitivity, capable of detecting and quantifying the main drug and its key impurities at low levels [1]. The method is fit-for-purpose for the determination of related substances in both drug substance and pharmaceutical dosage forms.

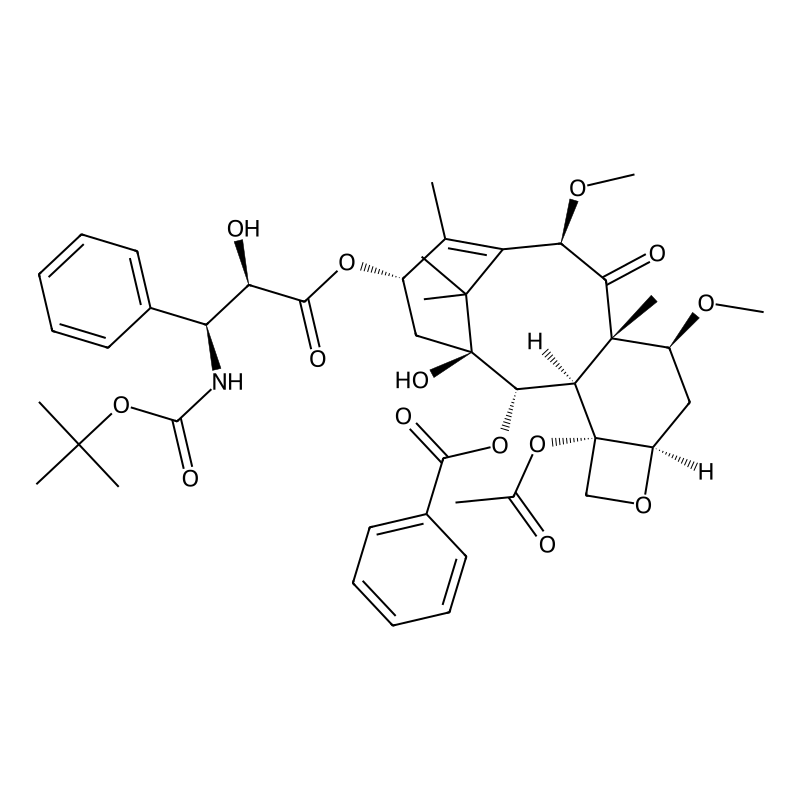

Key Chemical Structures

The method was developed to separate and quantify this compound and three specified impurities [1]:

Analytical Procedure

- Sample Preparation: Accurately weigh and transfer about 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of approximately 1 mg/mL. Further dilute as required [1].

- Analysis: Inject the prepared standard and sample solutions into the HPLC system under the chromatographic conditions described above.

Safety and Precautions

- All chemicals and solvents, such as orthophosphoric acid and acetonitrile, should be of analytical or HPLC grade.

- Standard laboratory safety procedures should be followed when handling chemicals and operating instrumentation.

References

Comprehensive Protocol for Liquid-Liquid Extraction and HPLC Analysis of Cabazitaxel in Rat Plasma

Introduction

Cabazitaxel is a semi-synthetic tubulin-binding taxane approved for the treatment of castration-resistant metastatic prostate cancer in combination with prednisone. As a second-generation taxane, it demonstrates efficacy in taxane-resistant tumors due to its poor affinity for P-glycoprotein, a drug efflux transporter commonly overexpressed in multidrug-resistant cancers. Bioanalytical quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments during clinical development and post-approval clinical use [1].

The complex nature of biological samples like plasma necessitates effective sample preparation to isolate the analyte from interfering matrix components. Liquid-liquid extraction represents a well-established sample preparation technique that offers excellent clean-up capability for complex matrices. This protocol provides a detailed, validated method for LLE of this compound from rat plasma followed by HPLC-PDA analysis, based on established methodologies from recent scientific literature [2] [3].

Materials and Methods

Reagents and Chemicals

- Analytical Standard: this compound (purity >95%)

- Internal Standard: Docetaxel (DCX) or deuterated this compound (²H₆-cabazitaxel) for LC-MS/MS methods

- Solvents: HPLC-grade acetonitrile, methanol, n-butyl chloride, ammonium hydroxide

- Water: Deionized water purified through a Milli-Q system or equivalent

- Plasma: Blank rat plasma (typically with EDTA-K₂ or lithium heparin as anticoagulant)

- Mobile Phase Additives: Formic acid, ammonium formate

Equipment and Instruments

- HPLC System: Shimadzu LC-20A series or equivalent, equipped with a photodiode array detector

- Chromatographic Column: Shim-pack C₁₈ column (150 mm × 4.6 mm, 5 µm) or equivalent reversed-phase column

- Sample Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator

- Centrifuge: Capable of maintaining 4°C and achieving at least 12,000 × g

- Analytical Balance: Microbalance with 0.01 mg sensitivity

- Vortex Mixer and Piperting System

Solution Preparation

2.3.1. Standard Stock Solutions

- Prepare this compound stock solution at 1 mg/mL in dimethyl sulfoxide (DMSO)

- Prepare working solutions by serial dilution in acetonitrile:water (1:1, v/v) mixture

- Prepare internal standard solution at appropriate concentration (typically 100 ng/mL for docetaxel)

2.3.2. Mobile Phase Preparation

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: Acetonitrile

- Alternatively: Formic acid:acetonitrile:water (0.1:75:25, v/v/v) for isocratic elution

Liquid-Liquid Extraction Procedure

The following workflow illustrates the complete LLE procedure for this compound from rat plasma:

HPLC-PDA Analysis Conditions

- Column: Shim-pack C₁₈ (150 mm × 4.6 mm, 5 µm)

- Column Temperature: Maintain at 25-30°C

- Mobile Phase: Formic acid:acetonitrile:water (0.1:75:25, v/v/v)

- Flow Rate: 0.8 mL/min

- Injection Volume: 20-50 µL

- Detection Wavelength: 229 nm

- Run Time: 10-15 minutes

- Retention Time: this compound typically elutes at approximately 3.0 minutes under these conditions [2]

Method Validation

Extensive validation of the analytical method is essential to demonstrate reliability, sensitivity, and reproducibility for bioanalytical applications.

Analytical Performance Characteristics

Table 1: Validation parameters for this compound LLE extraction and HPLC-PDA analysis

| Parameter | Validation Results | Acceptance Criteria |

|---|---|---|

| Linear range | 100–5000 ng/mL | Coefficient of determination (r²) > 0.99 |

| Limit of detection (LOD) | 50 ng/mL | Signal-to-noise ratio ≥ 3:1 |

| Limit of quantification (LOQ) | 100 ng/mL | Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% CV |

| Extraction recovery | 69.3–77.4% | Consistent and reproducible |

| Within-run precision | <8.75% RSD | ≤15% at LLOQ, ≤10% at other concentrations |

| Between-run precision | <8.75% RSD | ≤15% at LLOQ, ≤10% at other concentrations |

| Accuracy | 88.5–100.3% | 85-115% of nominal values |

Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention time of this compound. Specificity was confirmed by analyzing blank plasma samples from at least six different sources and comparing chromatograms with those of spiked samples [2] [3].

Recovery and Matrix Effects

The recovery efficiency of LLE for this compound ranges from 69.3% to 77.4%, which is slightly lower than the 76.8% to 88.4% recovery achieved with graphene oxide-based magnetic solid-phase extraction (GO@MSPE) but remains within acceptable limits for bioanalytical methods [2].

Comparative Extraction Techniques

While LLE provides a robust and straightforward approach, alternative extraction methods may offer advantages for specific applications.

Method Comparison

Table 2: Comparison of extraction techniques for this compound from plasma

| Characteristic | Liquid-Liquid Extraction | Magnetic Solid-Phase Extraction | LC-MS/MS Method |

|---|---|---|---|

| Extraction recovery | 69.3–77.4% | 76.8–88.4% | Not specified |

| LOD/LOQ | 50/100 ng/mL | 50/100 ng/mL | 1.0 ng/mL |

| Linear range | 100–5000 ng/mL | 100–5000 ng/mL | 1–100 ng/mL (extendable to 4000 ng/mL) |

| Precision | <8.75% RSD | Similar to LLE | <8.75% RSD |

| Advantages | Simple, cost-effective, requires basic lab equipment | Higher recovery, reusable sorbent, greener approach | Superior sensitivity, specificity |

| Limitations | Lower recovery, use of organic solvents | More complex synthesis of sorbent | Expensive instrumentation, specialized expertise required |

| Applications | Routine analysis, pharmacokinetic studies | High-throughput analysis, method development | Microdosing studies, low-dose applications |

Troubleshooting and Technical Notes

Addressing Non-Specific Binding

This compound demonstrates significant non-specific binding to laboratory surfaces, which can impact accuracy, particularly when sample dilution is required [4] [1]. To mitigate this issue:

- Use silanized glassware or polypropylene containers throughout the procedure

- Avoid unnecessary sample transfer between containers

- For samples requiring dilution, use plasma-based calibrators rather than buffer-based diluents

- Consider adding a carrier protein (e.g., 0.1% bovine serum albumin) to dilution buffers if absolutely necessary

Optimization Strategies

- pH Adjustment: The addition of ammonium hydroxide (4%) prior to extraction ensures this compound is in its non-ionized form, improving extraction efficiency into the organic phase

- Solvent Selection: n-butyl chloride provides excellent extraction efficiency for this compound with minimal co-extraction of interfering endogenous compounds

- Evaporation Temperature: Maintaining the evaporation temperature at 40°C or below prevents degradation of this compound while ensuring efficient solvent removal

Quality Control

- Include quality control samples at low, medium, and high concentrations (e.g., 150, 1000, and 4000 ng/mL) in each analytical run

- Process blank plasma samples and zero samples (blank plasma with internal standard) to monitor for potential interference

- Ensure calibration standards cover the entire expected concentration range and are processed with each batch of samples

Applications in Drug Development

The validated LLE-HPLC method for this compound quantification has numerous applications in pharmaceutical research and development:

- Preclinical pharmacokinetics: Determination of pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, and half-life in rodent models

- Drug interaction studies: Assessment of potential interactions with CYP3A4 inhibitors or inducers [5]

- Tissue distribution studies: Adaptation for quantification in various tissues beyond plasma

- Formulation development: Supporting the development of novel this compound formulations with enhanced bioavailability

- Toxicokinetics: Correlation of drug exposure with observed toxicological findings in preclinical safety assessment

Conclusion

The liquid-liquid extraction protocol coupled with HPLC-PDA analysis provides a robust, accurate, and precise method for quantifying this compound in rat plasma. While demonstrating slightly lower extraction efficiency compared to novel nanosorbent-based approaches, the LLE method remains a cost-effective and accessible solution for most laboratory settings. The validated method meets all acceptance criteria for bioanalytical method validation and offers sufficient sensitivity for comprehensive pharmacokinetic studies in preclinical drug development.

For applications requiring exceptional sensitivity (sub-ng/mL), such as microdosing studies or low-dose pharmacokinetics, LC-MS/MS methods provide superior performance despite requiring more sophisticated instrumentation and expertise [4] [1].

References

- 1. Quantification of this compound in human plasma by liquid ... [sciencedirect.com]

- 2. Comparative evaluation of liquid-liquid extraction and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of liquid-liquid extraction and ... [sciencedirect.com]

- 4. Quantification of this compound in human plasma by liquid ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects of Drugs on CYP3A Enzyme Activity and ... [pmc.ncbi.nlm.nih.gov]

Cabazitaxel nanosorbent extraction methodology

Nanosorbents in Analytical Extraction

Nanosorbents are advanced materials used to isolate and concentrate target analytes from complex samples. The table below summarizes the main types and their features as applied in environmental analysis [1].

| Nanomaterial Type | Examples | Key Properties | Extraction Techniques |

|---|---|---|---|

| Carbonaceous Nanomaterials | Graphene, Carbon Nanotubes (CNTs), Graphene Oxide (GO) | High surface area, chemical stability, easy modification, delocalized pi-electrons for adsorption | SPE, SPME, MSPE |

| Magnetic Nanoparticles (MNPs) | Core–shell Fe₃O₄ polydopamine NPs, Iron oxide NPs | Superparamagnetic properties, high surface area, easily separated via external magnet, tunable surface chemistry | MSPE, d-SPE |

| Metal-Organic Frameworks (MOFs) | TMU-8, TMU-9, MOF-199 | Highly porous, tunable pore size and shape, high selectivity, large surface area | MSPE, SPE |

| Silica Nanoparticles (SiNPs) | Hybrid amine-functionalized titania/silica | High surface area, easily modified with silanes | SPE, d-SPE |

| Ion-Imprinted Polymer Nanoparticles (NIPs) | Fe₃O₄@SiO₂@IIP | High selectivity for pre-determined template ions (e.g., specific metals) | SPE, MSPE |

A general workflow for using these materials in Magnetic Solid-Phase Extraction (MSPE) is illustrated below. This is a common technique that leverages magnetic nanoparticles for easy separation.

Cabazitaxel in Nano-Drug Delivery

While not "extraction" in the analytical sense, this compound (CBZ) is extensively researched in the context of nano-based drug delivery systems. The goal is to overcome the severe side effects of its marketed formulation, which includes a surfactant that can cause neutropenia and other toxicities [2].

The following table summarizes different nano-formulations investigated for this compound, focusing on their composition and performance.

| Nano-Formulation | Composition | Key Findings/Performance | Reference |

|---|---|---|---|

| Nanoemulsion (NE-SIL/CBX) | Oleic acid (oil), Tween-80 & Cremophor RH40 (surfactants), Transcutol HP (co-surfactant) | Particle size: ~204 nm; Encapsulation efficiency: >95%; Sustained drug release over 72 h; 78.9% reduction in tumor volume in vivo. | [3] |

| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) polymer | Particle size: 70–110 nm; Sustained in vitro release for >28 days; Reduced hemolysis and neutropenia in rats compared to marketed formula. | [2] |

| PEGylated Liposomes | Hydrogenated soya phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG-2000 | Particle size: 70–110 nm; Better cellular internalization than micelles; Increased circulation half-life in pharmacokinetic studies. | [2] |

The process for developing and testing a this compound nanoemulsion, as an example of a nanocarrier system, can be visualized as follows.

Protocol: Preparation of this compound-Loaded PEGylated Liposomes

The following is a detailed protocol adapted from a research study for preparing CBZ-loaded liposomes using the thin film hydration method [2]. This exemplifies a concrete methodology for creating a this compound nano-formulation.

Objective: To prepare PEGylated liposomes for the encapsulation of this compound to improve its therapeutic efficacy and reduce side effects.

Materials:

- Lipids: Hydrogenated soya phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG-2000.

- Drug: this compound (CBZ).

- Solvents: Chloroform or Dichloromethane (HPLC grade).

- Equipment: Rotary evaporator, sonicator (probe-type), round-bottom flask.

Method:

Formation of Thin Lipid Film:

- Dissolve HSPC, Cholesterol, DSPE-PEG-2000 (at a weight ratio of 5.5:2.5:1), and this compound in 6 mL of chloroform/dichloromethane in a round-bottom flask.

- Attach the flask to a rotary evaporator. Rotate at 140 rpm at a temperature of 37°C (above the lipid phase transition temperature) under vacuum for approximately 30 minutes to evaporate the solvent and form a uniform thin film on the inner wall of the flask.

Film Hydration:

- Hydrate the dried lipid film with a suitable aqueous hydration medium (e.g., buffer solution) while maintaining the temperature above the lipid's phase transition temperature.

- Gently rotate the flask for another 30-60 minutes without vacuum to allow the film to peel off and form multi-lamellar vesicles (liposomes).

Size Reduction:

- To obtain small, unilamellar vesicles with a uniform size, sonicate the liposome suspension using a probe sonicator.

- Apply sonication cycles (e.g., 20 seconds pulse on, 10 seconds pulse off) at 40% amplitude while keeping the sample in an ice bath to prevent overheating until the desired particle size is achieved.

Purification:

- Purify the formed this compound liposomes from unencapsulated drug using a suitable technique such as dialysis or centrifugal filtration.

Characterization:

- Particle Size and Distribution: Analyze using Dynamic Light Scattering (DLS).

- Encapsulation Efficiency (EE): Determine by measuring the concentration of unencapsulated drug in the supernatant after purification. EE (%) = (Total drug added - Unencapsulated drug) / Total drug added × 100%.

Conclusion and Research Outlook

To clarify, the searched literature describes nanosorbents for extracting analytes like pollutants from water [1] [4] and nanocarriers as vehicles for delivering this compound inside the body [3] [2]. These are different applications of nanotechnology.

A direct protocol for "extracting" this compound using nanosorbents was not found. However, the principles of using magnetic nanosorbents for sample preparation [1] could potentially be adapted in a research setting to isolate this compound from complex biological matrices during bioanalysis.

Future research directions could focus on:

- Developing Selective Nanosorbents: Designing molecularly imprinted polymers (MIPs) or immuno-nanosorbents specific to this compound for its selective extraction from plasma or urine for therapeutic drug monitoring.

- Exploring New Materials: Applying the wide range of available nanomaterials, such as MOFs or functionalized silica nanoparticles, to address the analytical challenges of quantifying this compound and its metabolites.

References

- 1. Nanosorbents as Materials for Extraction Processes of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Loaded Nanocarriers for Cancer Therapy with ... [mdpi.com]

- 3. Use of nanoemulsion for co-delivery of silibinin and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Removal of Non-Steroidal Inflammatory Drugs ... [mdpi.com]

Cabazitaxel intravenous infusion protocol duration

Detailed Preparation and Administration Protocol

The preparation of JEVTANA is a critical two-step process that must be followed precisely to ensure the stability of the supersaturated solution.

Step 1: First Dilution

- Mix the entire contents of the JEVTANA vial (60 mg/1.5 mL) with the entire contents of the supplied diluent vial [1] [2].

- Technique: When transferring the diluent, direct the needle against the inside wall of the drug vial and inject slowly to limit foaming. After adding the diluent, mix the solution by gently inverting the vial repeatedly for at least 45 seconds. Do not shake [1].

- Result: This produces an initial diluted solution with a concentration of 10 mg/mL of cabazitaxel. Let the vial stand for a few minutes to allow foam to settle. This solution must proceed to the second dilution within 30 minutes [1].

Step 2: Second (Final) Dilution

- Withdraw the patient-specific dose from the initial 10 mg/mL solution using a calibrated syringe [1] [2].

- Further dilute this dose into a PVC-free, sterile 250 mL container of either 0.9% sodium chloride or 5% dextrose solution [1] [2].

- For doses greater than 65 mg, a larger volume of infusion fluid must be used so that the final concentration does not exceed 0.26 mg/mL. The final concentration should be between 0.10 mg/mL and 0.26 mg/mL [1].

- Mix the final infusion solution thoroughly by gently inverting the bag or bottle [1].

Administration Checks

- Visual Inspection: Prior to administration, inspect the final solution visually for particulate matter, crystals, or discoloration. Do not use if the solution is not clear or has precipitated [1] [2].

- Premedication: Patients must be premedicated at least 30 minutes before the infusion with an intravenous corticosteroid, antihistamine, and H2 antagonist to reduce the risk and/or severity of hypersensitivity reactions [2].

The workflow below summarizes the entire preparation and administration process.

Supporting Pharmacokinetic Data

For research and development purposes, understanding the pharmacokinetic (PK) profile of this compound is essential. Key population PK parameters from a pooled analysis of clinical studies are summarized below [3].

| Pharmacokinetic Parameter | Value |

|---|---|

| Model | Linear 3-compartment model [3] |

| Clearance (CL) | 48.5 L/h (for a patient with BSA of 1.84 m²) [3] |

| Central Volume (V1) | 26.0 L [3] |

| Steady-State Volume (Vss) | 4,870 L [3] |

| Half-life (Alpha) | 4.4 min [3] |

| Half-life (Beta) | 1.6 h [3] |

| Half-life (Gamma - Terminal) | 95 h [3] |

| Primary Metabolic Pathway | Cytochrome P450 3A (CYP3A) [3] [4] |

This analysis found that this compound clearance was related to body surface area (BSA) and potentially tumor type, but was not significantly influenced by sex, age, race, renal function, or mild hepatic impairment [3]. Research into alternative dosing strategies suggests that metabolic phenotyping of CYP3A activity may better predict this compound clearance than BSA alone, potentially paving the way for more personalized dosing in the future [4].

Critical Safety and Handling Notes

- Hazardous Drug: JEVTANA is a hazardous anticancer agent. Follow applicable special handling and disposal procedures using appropriate personal protective equipment (PPE). If the solution contacts skin or mucous membranes, wash immediately and thoroughly with soap and water [2].

- Supersaturated Solution: The final infusion solution is supersaturated and may crystallize over time. Do not use if crystallization occurs [1].

- Drug Interactions: Avoid co-administration with strong CYP3A inhibitors (e.g., ketoconazole, ritonavir). If concomitant use is unavoidable, a 25% dose reduction of JEVTANA should be considered [1] [2].

References

Comprehensive Application Notes and Protocols for Cabazitaxel Nanoparticle Drug Delivery Systems

Introduction to Cabazitaxel Nanoformulations

This compound is a second-generation semisynthetic taxane that has demonstrated significant efficacy against various cancer types, particularly in patients with taxane-resistant malignancies. As a microtubule stabilizer, this compound inhibits cell division by promoting tubulin polymerization and preventing microtubule depolymerization, ultimately leading to apoptotic cell death in cancer cells. The unique structural modification of this compound—substitution of two hydroxyl groups with methoxy side chains at the C-7 and C-10 positions—confers its ability to evade P-glycoprotein (P-gp) mediated drug resistance, a significant limitation of first-generation taxanes like paclitaxel and docetaxel. Despite these advantageous pharmacological properties, the clinical application of this compound faces considerable challenges due to its extremely hydrophobic nature and the serious side effects associated with its current clinical formulation (Jevtana), which contains polysorbate 80 and ethanol as solubilizing agents. These excipients have been linked to hypersensitivity reactions, neurotoxicity, and other severe adverse effects that often limit treatment duration and efficacy.

Nanoparticle-based delivery systems have emerged as promising strategies to overcome these limitations by improving this compound's solubility, extending its circulation half-life, enhancing tumor-specific accumulation, and reducing systemic toxicity. Various nanoplatforms have been investigated for this compound delivery, including polymeric nanoparticles, lipid-based systems, inorganic nanoparticles, and hybrid nanocarriers. These systems leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting and can be further functionalized with targeting ligands for active targeting of specific cancer cell receptors. Additionally, stimulus-responsive nanocarriers that release their payload in response to tumor microenvironment cues (e.g., pH, redox potential, enzymes) have been developed to achieve precise spatiotemporal control over drug release. This document provides comprehensive application notes and experimental protocols for the development, characterization, and evaluation of this compound-loaded nanoparticle systems, with a focus on translating preclinical findings into clinically viable formulations.

Formulation Compositions and Technical Specifications

The development of this compound nanoformulations has utilized diverse materials and manufacturing techniques. Below are comprehensive tables summarizing the various approaches reported in the literature.

Table 1: Polymeric Nanoparticle Formulations for this compound Delivery

| Polymer Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading Capacity | Key Findings | Reference |

|---|---|---|---|---|---|

| PLGA (bone-targeted) | 150-200 | >85% | 3-5% | BS3 linker with alendronate targeting; inhibited EMT and metastasis in prostate cancer | [1] |

| PEG-Polystyrene (inhalable) | 121.7 ± 27.1 | N/R | N/R | No toxicity in IV or INH routes; higher lung retention for inhalable form | [2] |

| Poly(alkyl cyanoacrylate) (PEBCA) | ~100 | ~70% | ~4% | Decreased M2 macrophages in TNBC models; favorable tumor microenvironment modulation | [3] |

| PDLLA-PEG-PDLLA thermosensitive hydrogel | 65-70 | >90% | 10.1% | Solution at room temp, gel at 37°C; inhibited orthotopic colorectal cancer and liver metastasis | [4] |

| Human Serum Albumin (HSA) | ~240 | 97% | 1-3% | Superior antitumor effect vs. CTX-Tween; 1.8x lower toxicity; combined with TGFβ-1 siRNA | [5] |

Table 2: Lipid-Based, Hybrid, and Stimulus-Responsive Nanocarriers

| Carrier Type | Components | Particle Size (nm) | Stimulus/ Targeting | Key Advantages | Reference |

|---|---|---|---|---|---|

| Redox-responsive nanocarrier | D-α-tocopheryl-chitosan/hyaluronic acid | <200 | Glutathione-responsive + EGFR targeting | Cetuximab functionalization; enhanced breast cancer efficacy | [6] |

| Prodrug nanoparticles | PLA-SS-CTX with mPEG-PLA | 100-150 | Redox-responsive (GSH) | Balanced stability and drug activation; effective in resistant cancer | [7] |

| Hybrid lipid-polymer | Aptamer-conjugated LPNs with CUR/CTX | 121.3 ± 4.2 | Aptamer-targeted | Co-delivery with curcumin; synergistic against prostate cancer | [8] |

| Human Serum Albumin | HSA only | 130-170 | SPARC-mediated targeting | Avoids Tween-80 toxicity; utilizes albumin transport pathways | [9] |

Table 3: Key Characterization Parameters for this compound Nanoformulations

| Parameter | Analytical Method | Target Range | Significance |

|---|---|---|---|

| Particle size and PDI | Dynamic Light Scattering | 50-300 nm; PDI <0.3 | Affects circulation time, tumor penetration, and cellular uptake |

| Zeta potential | Electrophoretic Light Scattering | ±10-30 mV | Predicts colloidal stability; influences protein corona formation |

| Encapsulation efficiency | HPLC after separation | >80% | Determines formulation efficiency and cost-effectiveness |

| Drug loading | HPLC after dissolution | 2-10% w/w | Impacts administered volume and carrier material exposure |

| In vitro release | Dialysis method | Sustained over 24-72h | Predicts drug release kinetics and potential for sustained effect |

Experimental Protocols

Preparation of Bone-Targeted PLGA Nanoparticles

3.1.1 Materials:

- PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)

- This compound (MedChem Express)

- Bis(sulfosuccinimidyl) suberate (BS3) linker (Proteochem)

- Polyvinyl alcohol (PVA, MW 30,000-70,000; 87-90% hydrolyzed)

- Alendronate sodium hydrate (Cayman Chemical)

- Dichloromethane (DCM, HPLC grade)

- Phosphate-buffered saline (PBS, pH 7.4)

3.1.2 Equipment:

- Ultrasonic processor UP200H system (Hielscher Ultrasonics)

- Rotary evaporator with vacuum pump

- Lyophilizer (ATR FATR.0 system)

- Magnetic stirrer with temperature control

- Centrifuge with cooling capability

3.1.3 Step-by-Step Procedure:

- Organic phase preparation: Dissolve 50 mg of PLGA in 1 mL of hexafluoro-2-isopropanol and place on a shaker overnight. Separately, dissolve 10 mg of this compound in 1 mL of DCM.

- Aqueous phase preparation: Dissolve 1 mg of BS3 linker in 2 mL of 5% PVA solution with magnetic stirring for 20 minutes.

- Primary emulsion formation: Combine the drug/DCM solution with the 5% PVA/BS3 solution and sonicate using an ultrasonic processor for ten pulses at 40% amplitude for 10 seconds on ice.

- Secondary emulsion: Transfer the primary emulsion to 10 mL of 0.5% PVA/BS3 solution and stir for 4-6 hours to allow solvent evaporation and nanoparticle hardening.

- Purification: Centrifuge the nanoparticle suspension at 11,000 rpm for 20 minutes at room temperature. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.

- Lyophilization: Freeze the purified nanoparticle suspension and lyophilize for 48 hours to obtain a dry powder for storage at -20°C.

- Alendronate conjugation: Reconstitute lyophilized NPs and alendronate separately in PBS at 1:1 w/w ratio. Mix the two solutions and incubate at room temperature for 1 hour with gentle stirring. Add 50 mM tris buffer (pH 7.4) to stop the reaction. Centrifuge twice at 11,000 rpm for 20 minutes to remove excess alendronate. Resuspend in PBS for immediate use or lyophilize for storage. [1]

Preparation of Redox-Responsive Prodrug Nanoparticles

3.2.1 Materials:

- mPEG~5K~-PLA~8K~ copolymer

- pLAn-SS-CTX prodrugs (synthesized as described in literature)

- Acetone (HPLC grade)

- Deionized water

3.2.2 Equipment:

- Rotary evaporator

- HPLC system with C8 reversed-phase column

- Dynamic light scattering instrument

3.2.3 Step-by-Step Procedure:

- Dissolution: Dissolve pLAn-SS-CTX prodrugs and mPEG~5K~-PLA~8K~ at a weight ratio of 1:19 (this compound equivalence) in 3 mL of acetone.

- Nanoprecipitation: Add the acetone solution dropwise into 10 mL of deionized water under continuous stirring.

- Solvent removal: Stir the mixture for an additional 10 minutes, then remove acetone using rotary evaporation under vacuum.

- Characterization: Determine nanoparticle size by dynamic light scattering and this compound concentration by reversed-phase HPLC. [7]

Preparation of this compound-Loaded Human Serum Albumin Nanoparticles

3.3.1 Materials:

- Human serum albumin (Sigma-Aldrich)

- This compound (Yew Biotechnology Co.)

- Ethanol (absolute)

- Deionized water

3.3.2 Equipment:

- Vacuum rotary evaporator

- Transmission electron microscope (JEM-200C)

- Malvern Zetasizer (Nano-ZS)

3.3.3 Step-by-Step Procedure:

- Aqueous phase: Dissolve HSA (10-30 mg) in 1.8 mL deionized water.

- Organic phase: Dissolve 1 mg this compound in 0.1 mL ethanol.

- Emulsion formation: Add the this compound solution to the HSA solution under continuous stirring. Incubate at room temperature for 15 minutes.

- Solvent removal: Remove ethanol using vacuum rotary evaporation at 37°C.

- Purification and characterization: Centrifuge if necessary and characterize particle size, zeta potential, and morphology. Determine encapsulation efficiency by HPLC. [9]

Critical Quality Control Assessments

3.4.1 Particle Size and Zeta Potential Analysis:

- Dilute nanoparticle suspension in distilled water (1:10 v/v)

- Measure particle size and polydispersity index (PDI) by dynamic light scattering at 25°C

- Determine zeta potential using electrophoretic light scattering

- Acceptable criteria: Size 50-300 nm, PDI <0.3, zeta potential >|±10| mV

3.4.2 Encapsulation Efficiency and Drug Loading:

- Add 200 μL of nanoparticle suspension to 800 μL acetonitrile

- Vortex for 3 minutes to dissolve nanoparticles and release drug

- Centrifuge at 14,000 rpm for 10 minutes

- Analyze supernatant by HPLC with C18 column

- Mobile phase: 60% acetonitrile/40% deionized water (isocratic)

- Flow rate: 1.0 mL/min, detection wavelength: 230 nm

- Calculate encapsulation efficiency = (Amount of drug in nanoparticles / Total drug amount) × 100%

- Calculate drug loading = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100% [9]

3.4.3 In Vitro Drug Release Study:

- Place 1 mL of nanoparticle suspension (1 mg CBT equivalent) in dialysis tubing (MWCO = 14 kDa)

- Immerse tubing in 50 mL PBS (pH 7.4) with 0.2% Tween-80 as release medium

- Maintain at 37°C with shaking at 100 rpm

- Collect 1 mL release medium at predetermined times (1, 2, 4, 8, 12, 24, 36, 48 h)

- Replace with equal volume of fresh medium after each sampling

- Analyze drug concentration by HPLC

- Compare release profile with Jevtana formulation as control [9]

Therapeutic Applications and Efficacy Data

In Vitro Biological Evaluations

4.1.1 Cytotoxicity Assay (MTT Protocol):

- Seed cancer cells (e.g., PC3, C4-2B for prostate; A549 for lung; HCT116 for colon) in 96-well plates at 8×10³ cells/well

- Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment

- Treat cells with various concentrations of this compound formulations (free drug, nanoparticles, targeted nanoparticles) in serum-free medium

- Incubate for 48 hours at 37°C

- Add 30 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours

- Remove medium and add 100 μL DMSO to dissolve formazan crystals

- Measure absorbance at 492 nm using microplate reader

- Calculate cell viability % = (Absorbance of treated cells / Absorbance of control cells) × 100

- Determine IC₅₀ values using nonlinear regression analysis [9]

4.1.2 Cellular Uptake Studies:

- Seed cells in 6-well plates at 2×10⁵ cells/well and culture overnight

- Treat cells with fluorescent-labeled nanoparticles (e.g., DiI-loaded) for 4 hours

- For competition assays, pre-treat cells with free targeting ligands (e.g., alendronate for bone targeting, hyaluronic acid for CD44 targeting)

- Wash cells twice with cold PBS

- Harvest cells using trypsin-EDTA and centrifuge at 1,500 rpm for 5 minutes

- Resuspend cell pellets in PBS containing 2% FBS

- Analyze fluorescence intensity by flow cytometry or confocal microscopy [6] [3]

4.1.3 Apoptosis Assay:

- Seed cells in 12-well plates and treat with formulations for 24-48 hours

- Harvest cells and stain with Annexin V-FITC and propidium iodide using apoptosis detection kit

- Incubate for 15 minutes in dark at room temperature

- Analyze by flow cytometry within 1 hour

- Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

In Vivo Efficacy Studies

4.2.1 Animal Models and Dosing:

- Prostate cancer bone metastasis: Use PC3 or C4-2B prostate cancer cells inoculated into tibia or femur of immunodeficient mice

- Breast cancer models: Utilize MDA-MB-231 orthotopic models or patient-derived xenografts (HBCx-39) for triple-negative breast cancer

- Colorectal cancer: Establish orthotopic models by transplanting subcutaneous tumors onto the cecum of mice

- Dosing regimens: Administer this compound formulations intravenously at 2-10 mg/kg weekly or biweekly for 4-6 weeks

- Control groups: Include untreated, empty nanoparticles, and free this compound (Jevtana equivalent) groups

4.2.2 Efficacy Endpoints:

- Tumor volume measurement: Monitor twice weekly using calipers (volume = length × width² × 0.5)

- Bioluminescence imaging: For metastatic models, image weekly after injecting luciferin substrate

- Survival analysis: Record overall survival from treatment initiation to humane endpoint

- Histopathological analysis: At study endpoint, harvest tumors for H&E staining, immunohistochemistry, and apoptosis detection (TUNEL assay)

4.2.3 Biodistribution Studies:

- Label nanoparticles with near-infrared dyes (DiR, Cy7)

- Administer via intravenous injection to tumor-bearing mice

- Image at predetermined time points (1, 4, 12, 24, 48, 72 h) using IVIS imaging system

- At endpoint, collect major organs (heart, liver, spleen, lung, kidney) and tumors for ex vivo imaging

- Quantify fluorescence intensity in tissues using region-of-interest analysis

Table 4: Summary of Efficacy Findings from Preclinical Studies

| Cancer Model | Formulation Type | Key Efficacy Findings | Reference |

|---|---|---|---|

| Prostate cancer bone metastasis | Bone-targeted PLGA nanoparticles | Attenuated Vimentin, increased E-cadherin; reduced phosphorylated Src; inhibition of EMT, invasion, and migration | [1] |

| Paclitaxel-resistant NSCLC | HSA nanoparticles + TGFβ-1 siRNA | Enhanced antitumor effect vs. CTX-Tween; combined therapy prevented drug resistance | [5] |

| Triple-negative breast cancer | Poly(2-ethylbutyl cyanoacrylate) NPs | Altered tumor microenvironment; decreased M2 macrophages; enhanced antitumor response | [3] |

| DMBA-induced breast cancer | Redox-responsive chitosan-hyaluronic acid NPs | Improved pharmacokinetics; superior tumor regression; enhanced survival | [6] |

| Orthotopic colorectal cancer | Thermosensitive hydrogel | Inhibition of primary tumor and liver metastasis; sustained release at tumor site | [4] |

| Paclitaxel-resistant cervical and lung cancer | Redox-responsive prodrug NPs | Remarkable efficacy in resistant models; improved safety profile | [7] |

Pathway Diagrams and Mechanisms

Bone-Targeted Nanoparticle Mechanism

The following diagram illustrates the mechanism of bone-targeted this compound nanoparticles for treating prostate cancer bone metastases:

Diagram 1: Mechanism of bone-targeted this compound nanoparticles for prostate cancer bone metastasis treatment. The alendronate targeting moiety binds to calcium-rich bone matrix, facilitating localized drug release to prostate cancer cells. This leads to inhibition of epithelial-mesenchymal transition (EMT) through regulation of key biomarkers (Vimentin, E-cadherin) and signaling pathways (Src, cofilin), ultimately reducing cancer cell invasion and migration. [1]

Redox-Responsive Drug Release Mechanism

Diagram 2: Redox-responsive drug release mechanism in tumor microenvironment. This compound prodrug nanoparticles remain stable during circulation but undergo disulfide bond cleavage in the reductive tumor microenvironment characterized by elevated glutathione (GSH) levels. This triggers drug release and subsequent cytotoxic effects through microtubule stabilization. [6] [7]

Experimental Workflow for Nanoparticle Development

Diagram 3: Comprehensive workflow for development and evaluation of this compound nanoparticle formulations. The process begins with rational formulation design followed by nanoparticle preparation, thorough physicochemical characterization, in vitro biological evaluation, and in vivo assessment, with a feedback loop for continuous optimization. [1] [6] [9]

Safety and Biocompatibility Profiles

The safety evaluation of this compound nanoformulations is a critical aspect of their development. Comprehensive assessment includes both in vitro and in vivo evaluations:

6.1 Hemocompatibility Testing:

- Collect fresh blood from Sprague-Dawley rats and centrifuge at 1,500 × g for 10 minutes to separate red blood cells (RBCs)

- Wash RBCs three times with normal saline and prepare 2% (v/v) suspension

- Mix nanoparticle formulations with RBC suspension (1:1 v/v)

- Incubate for 1.5 hours at 37°C

- Centrifuge and measure absorbance of supernatant at 545 nm

- Calculate hemolysis rate = (Abs sample - Abs negative control) / (Abs positive control - Abs negative control) × 100%

- Normal saline and distilled water serve as negative and positive controls, respectively

- Hemolysis <5% is generally considered acceptable for intravenous administration [9]

6.2 Maximum Tolerated Dose (MTD) Determination:

- Administer escalating doses of this compound formulations to healthy mice (n=3-5 per group)

- Monitor body weight, food/water intake, and clinical signs daily for 14 days

- Record hematological and biochemical parameters at study endpoint

- Identify MTD as the highest dose causing <20% body weight loss with no mortality

6.3 Histopathological Evaluation:

- At study endpoint, collect major organs (heart, liver, spleen, lung, kidney)

- Fix in 10% neutral buffered formalin for 24-48 hours

- Process tissues through graded ethanol series, embed in paraffin

- Section at 5 μm thickness and stain with hematoxylin and eosin (H&E)

- Examine under light microscope for pathological changes

- Score tissue damage on a standardized scale (0 = normal, 4 = severe damage)

Studies have consistently demonstrated that nanoformulations significantly improve the safety profile of this compound compared to the commercial Jevtana formulation. For instance, HSA-based this compound nanoparticles showed approximately 1.8-fold lower toxicity than CTX-Tween in experimental models. [5] Similarly, redox-responsive prodrug nanoparticles exhibited markedly improved safety profiles while maintaining antitumor efficacy in paclitaxel-resistant cancer models. [7]

Conclusion and Future Perspectives

The development of nanoparticle-based delivery systems for this compound represents a promising strategy to overcome the limitations of current clinical formulations. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for designing, preparing, and evaluating this compound nanoformulations with enhanced therapeutic efficacy and reduced toxicity. Key advantages of these systems include improved drug solubility, passive targeting through the EPR effect, active targeting through surface functionalization, and stimulus-responsive drug release triggered by tumor microenvironment cues.

Future directions in this compound nanoformulation development should focus on several key areas:

- Multifunctional systems: Development of nanoparticles combining chemotherapy with other treatment modalities such as gene therapy (siRNA), immunotherapy, or photothermal therapy

- Personalized approaches: Design of nanoplatforms that can be tailored to individual patient characteristics based on tumor biology, receptor expression patterns, and metabolic profiles

- Advanced targeting strategies: Implementation of dual-targeting approaches that simultaneously target both tumor cells and the tumor microenvironment components

- Clinical translation acceleration: Addressing scale-up manufacturing challenges, conducting comprehensive toxicological assessments, and designing clinically relevant efficacy models to bridge the gap between preclinical findings and clinical applications

As research in this field continues to evolve, this compound nanoformulations hold significant promise for improving outcomes in various cancer types, particularly those with limited treatment options such as taxane-resistant and metastatic cancers.

References

- 1. This compound-Loaded Nanoparticles Reduce the Invasiveness ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhalable Nano Formulation of this compound: A Comparative ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound loaded poly nanoparticle variants | IJN [dovepress.com]

- 4. This compound‐Loaded Thermosensitive Hydrogel System for ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound-loaded human serum albumin nanoparticles ... [cancer-nano.biomedcentral.com]

- 6. This compound-loaded redox-responsive nanocarrier based on D ... [pubs.rsc.org]

- 7. Balancing the stability and drug activation in adaptive ... [thno.org]

- 8. This compound-nano delivery systems as a cutting-edge for ... [sciencedirect.com]

- 9. Human Serum Albumin Nanoparticles as a Novel Delivery ... [ar.iiarjournals.org]

Cabazitaxel combination therapy prednisone protocol

Experimental & Clinical Data

For researchers, the efficacy and safety profile of this regimen is supported by key clinical trials and meta-analyses. The following table summarizes comparative outcomes for the two approved cabazitaxel doses:

| Parameter | This compound 20 mg/m² | This compound 25 mg/m² |

|---|---|---|

| Median Overall Survival (OS) | 13.4 months [1] [2] | 14.5 months [1] [2] |

| Hazard Ratio (OS) vs. 25 mg/m² | 1.024 (97.78% CI: 0.886, 1.184) - establishing non-inferiority [2] | - |

| Febrile Neutropenia Incidence | 2% [1] [2] | 9% [1] [2] |

| Grade 3-4 Infections | 10% [1] [2] | 20% [1] [2] |

| Deaths within 30 days of last dose | 3.8% [1] [2] | 5.4% [1] [2] |

A 2025 network meta-analysis of 13 studies further contextualized the efficacy of the CAB 25 mg/m² regimen, showing it significantly improved Overall Survival (OS) compared to Androgen Receptor Pathway Inhibitors (ARPI) and Mitoxantrone (MIT). However, its efficacy was inferior to Lutetium-177 PSMA (Lu-PSMA) and Therapeutic Drug Monitoring (TDM)-guided CAB. For Progression-Free Survival (PFS), CAB 25 mg/m² was superior to ARPI and MIT but not as effective as CAB 20 mg/m², Lu-PSMA, or TDM-CAB [3].

Detailed Experimental Protocol

This section outlines the key methodological procedures for the administration and monitoring of the this compound and prednisone regimen as used in clinical practice and trials.

Drug Reconstitution and Administration

- This compound Preparation: Reconstitute this compound concentrate with the provided diluent (13% ethanol in water) to a final concentration of 10 mg/mL. Further dilute in 250-500 mL of 0.9% Sodium Chloride or 5% Dextrose in Water to a final concentration of 0.1-0.26 mg/mL. The solution must be dispensed in non-PVC containers and administered through a non-PVC, low-sorbing infusion set with a 0.22-micron in-line filter [4].

- Stability: The reconstituted vial should be used within 30 minutes. The final infusion solution is stable for 8 hours at room temperature or 24 hours if refrigerated [4].

- Prednisone Administration: Administered orally, typically as a single daily dose, with food or after a meal to minimize gastric irritation [4].

Premedication and Supportive Care

To reduce the risk and severity of hypersensitivity reactions, premedicate at least 30 minutes before each this compound infusion with [4] [5]:

- Antihistamine: Dexchlorpheniramine 5 mg, or diphenhydramine 25 mg (or equivalent), intravenously.

- Corticosteroid: Dexamethasone 8 mg (or equivalent), intravenously.

- H2 Antagonist: Ranitidine 50 mg (or equivalent), intravenously.

Prophylactic antiemetics are also recommended, as the regimen can cause nausea and vomiting in 10-30% of patients [4].

Dose Modification Protocol

Dose adjustments are critical for managing adverse events. The following guidelines are recommended [5]:

| Adverse Reaction | Recommended Action |

|---|---|

| Prolonged Grade ≥3 Neutropenia (>1 week despite G-CSF) | Delay treatment until ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis. |

| Febrile Neutropenia or Neutropenic Infection | Delay until resolution and ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis. |

| Grade ≥3 Diarrhea or Persistent Diarrhea | Delay until improvement/resolution, then reduce dose by one level. |

| Grade 2 Peripheral Neuropathy | Delay until improvement/resolution, then reduce dose by one level. |

| Grade ≥3 Peripheral Neuropathy | Discontinue this compound permanently. |

| Mild Hepatic Impairment (total bilirubin >1 to ≤1.5 x ULN or AST >1.5 x ULN) | Reduce dose to 20 mg/m². |

| Moderate Hepatic Impairment (total bilirubin >1.5 to ≤3.0 x ULN and any AST) | Reduce dose to 15 mg/m². |

Dose Reduction Levels: The standard dose reduction from 25 mg/m² is to 20 mg/m². A further reduction from 20 mg/m² to 15 mg/m² may be considered [5].

Granulocyte-Colony Stimulating Factor (G-CSF) Prophylaxis

Primary prophylaxis with G-CSF is recommended for patients with high-risk clinical features [5]:

- Older age

- Poor performance status

- Previous episodes of febrile neutropenia

- Extensive prior radiation

- Poor nutritional status

- Other serious comorbidities Primary prophylaxis should be considered for all patients receiving the 25 mg/m² dose [5].

Mechanism and Clinical Pathway

The diagram below illustrates the mechanism of action and clinical decision pathway for the this compound and prednisone regimen.

Research Implications

The this compound and prednisone protocol remains a cornerstone of post-docetaxel mCRPC treatment. Current research explores several avenues to optimize its use [3]:

- Therapeutic Drug Monitoring (TDM): Emerging evidence suggests TDM-guided dosing may improve the efficacy of this compound, potentially outperforming the fixed 25 mg/m² dose in terms of PFS [3].

- Novel Combinations: Research into combining this compound with other agents, such as carboplatin (CAB + CP), is ongoing. However, initial findings indicate that while such combinations may enhance efficacy, they can also significantly increase the risk of serious adverse events (SAEs) and require careful safety monitoring [3].

- Treatment Sequencing: With the approval of multiple therapies for mCRPC, including Lu-PSMA, understanding the optimal sequence of treatments is crucial. The this compound regimen provides an important option in this evolving landscape [3].

References

- 1. FDA Approves Lower Dose of this compound for Prostate ... [ons.org]

- 2. FDA approves lower dose of this compound for prostate cancer [fda.gov]

- 3. The efficacy and safety of this compound in the treatment of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Prednisone Regimen for Prostate Cancer [pmc.ncbi.nlm.nih.gov]

- 5. Dosing & Dose Modifications | JEVTANA® (this compound) ... [pro.campus.sanofi]

Introduction to Exosome-Based Cabazitaxel Delivery

References

- 1. Uses, Side Effects & Warnings this compound [drugs.com]

- 2. Antitumor Activity of this compound and MSC-TRAIL Derived ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficient delivery of hydrophobic drug, this compound ... - BOC Sciences [bocsci.com]

- 4. : a review of biologic function, diagnostic and targeted... Exosomes [jbiomedsci.biomedcentral.com]

- 5. Extracellular Vesicles as Precision Delivery Systems for ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Engineered exosomes : a promising drug delivery platform... [frontiersin.org]

- 7. - Exosome strategies for tumor therapy: an update on... based delivery [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptomic analysis of plasma exosomes provides ... [pubmed.ncbi.nlm.nih.gov]

- 9. The emerging role of extracellular vesicles in prostate ... [link.springer.com]

Method 1: Genomic Instability Analysis via Chromosomal Instability (CTC-CIN) Scoring

This method focuses on quantifying chromosomal instability within CTCs as a predictive biomarker for taxane resistance. The protocol is based on a preplanned biomarker analysis of the CARD trial [1].

Protocol: CTC-CIN Analysis via HD-SCA

1. Sample Collection and Processing

- Collection: Collect patient peripheral blood samples (typically 10-30 mL) into tubes containing anticoagulants (e.g., EDTA or cell preservative tubes) at baseline, during treatment (e.g., cycle two), and at end of treatment/progression [1].

- Processing: Process samples within a strict time window (usually 24-72 hours) to ensure cell viability. Isolate CTCs using an enrichment-free method to enable the capture of a heterogeneous population of cells, including those with mesenchymal features [2].

2. Cell Preparation and Staining (HD-SCA Workflow) The High-Definition Single Cell Assay (HD-SCA) allows for the morphological identification and genomic characterization of rare cells [2].

- Slide Preparation: Blood samples are subjected to red blood cell lysis, and the remaining nucleated cells are plated onto glass slides.

- Multiplex Immunofluorescence (IF) Staining: Stain slides with a multi-channel fluorescence antibody panel to identify different cell types and states [2]:

- DAPI: Nuclear stain.

- Pan-cytokeratin (CK): Marker for epithelial-derived CTCs.

- CD45: Leukocyte marker for identification and exclusion of white blood cells.

- Vimentin (VIM): Mesenchymal marker to identify CTCs undergoing epithelial-mesenchymal transition (EMT).

3. Imaging and CTC Identification

- Automated high-resolution fluorescence microscopy is used to scan the entire slide.

- Identified nucleated cells (DAPI+) are classified based on their marker expression [2]: